molecular formula C8H5BrFN B1528915 4-Bromo-2-fluoro-6-methylbenzonitrile CAS No. 1427438-75-2

4-Bromo-2-fluoro-6-methylbenzonitrile

Cat. No. B1528915
CAS RN: 1427438-75-2
M. Wt: 214.03 g/mol
InChI Key: NQKDPPUHIHCHGG-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-6-methylbenzonitrile is a chemical compound with the molecular formula C8H5BrFN . It has a molecular weight of 214.04 .


Synthesis Analysis

4-Bromo-2-fluoro-6-methylbenzonitrile can be synthesized through a variety of methods. One common method involves the reaction of 2-fluorobenzonitrile with bromine in the presence of a Lewis acid catalyst such as aluminum trichloride .


Molecular Structure Analysis

The InChI code for 4-Bromo-2-fluoro-6-methylbenzonitrile is 1S/C8H5BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

4-Bromo-2-fluoro-6-methylbenzonitrile is a solid at room temperature . It has a density of 1.6±0.1 g/cm3 . The boiling point is 255.6±35.0 °C at 760 mmHg . The compound is insoluble in water but soluble in organic solvents such as methanol, ethanol, and dichloromethane .

Scientific Research Applications

Pharmaceutical Industry Applications

4-Bromo-2-fluoro-6-methylbenzonitrile is utilized in the pharmaceutical industry for synthesizing various drugs. It serves as an intermediate in creating anticancer agents, antifungal agents, and antiviral agents due to its chemical properties .

Agrochemical Industry Applications

In the agrochemical sector, this compound is instrumental in producing pesticides and herbicides. Its reactivity and stability make it a valuable component in these formulations .

Optical Material Research

Research has explored the optical properties of 4-Bromo-2-fluoro-6-methylbenzonitrile crystals, particularly for their potential use in nonlinear optical (NLO) applications. The compound’s ability to form crystals with excellent optical NLO transparency is of significant interest .

Synthesis of Biaryl Intermediates

The compound is also used in palladium-mediated coupling reactions to synthesize biaryl intermediates. These intermediates are crucial for various chemical syntheses and pharmaceutical applications .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of various organic compounds , suggesting that its targets could be a wide range of organic molecules.

Mode of Action

Given its use in organic synthesis , it can be inferred that it likely interacts with its targets through chemical reactions, leading to the formation of new compounds.

Biochemical Pathways

As a chemical used in synthesis, it is likely involved in various biochemical pathways depending on the specific reactions it is used in .

Result of Action

Given its role in the synthesis of other compounds , its primary effect is likely the formation of new organic molecules.

properties

IUPAC Name

4-bromo-2-fluoro-6-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrFN/c1-5-2-6(9)3-8(10)7(5)4-11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQKDPPUHIHCHGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-fluoro-6-methylbenzonitrile

CAS RN

1427438-75-2
Record name 4-bromo-2-fluoro-6-methylbenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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